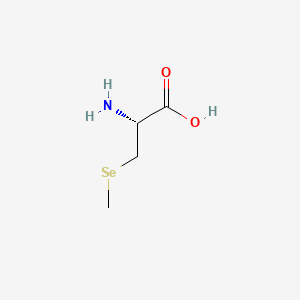

Se-methylselenocysteine

Übersicht

Beschreibung

Se-methyl-L-selenocysteine zwitterion is zwitterionic form of Se-methyl-L-selenocysteine. It is a tautomer of a Se-methyl-L-selenocysteine.

Methylselenocysteine has been used in trials studying the prevention of Prostate Carcinoma and No Evidence of Disease.

Methylselenocysteine is a naturally occurring organoselenium compound found in many plants, including garlic, onions, and broccoli, with potential antioxidant and chemopreventive activities. Se-Methyl-seleno-L-cysteine (MSC) is an amino acid analogue of cysteine in which a methylselenium moiety replaces the sulphur atom of cysteine. This agent acts as an antioxidant when incorporated into glutathione peroxidase and has been shown to exhibit potent chemopreventive activity in animal models.

Wirkmechanismus

Target of Action

Se-Methylselenocysteine (SMC) primarily targets the mitochondrial function and the phosphatidylinositol 3-kinase (PI3-K) pathway . These targets play crucial roles in cellular metabolism and signaling, respectively.

Mode of Action

SMC interacts with its targets by inducing changes in their activity. It ameliorates mitochondrial function by targeting both mitophagy and autophagy in the mouse model of Alzheimer’s disease . In the PI3-K pathway, SMC inhibits the activity of PI3-K and its downstream effector molecules .

Biochemical Pathways

SMC affects several biochemical pathways. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide , which is also the key metabolite derived from all other common forms of selenium . It also blocks the Ras/Raf/MEK/ERK/mTOR pathway , triggering autophagy flux .

Result of Action

SMC has been shown to block cell cycle progression and proliferation of premalignant mammary lesions and induce apoptosis of cancer cell lines in culture . It can impede tumor cell growth, lowering the risk of cancer .

Action Environment

The action, efficacy, and stability of SMC can be influenced by environmental factors. For instance, the BoSMT transcript and SMC synthesis were significantly up-regulated in plants exposed to selenate but were low in plants supplied with selenite . High levels of sulfate suppressed selenate uptake, resulting in a dramatic reduction of BoSMT mRNA level and SMC accumulation .

Biochemische Analyse

Biochemical Properties

Se-methylselenocysteine plays an indispensable role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A key enzyme responsible for this compound formation is selenocysteine Se-methyltransferase . This enzyme has a substrate specificity in the methylation of selenocysteine . The interaction between this compound and these biomolecules is crucial for its function and efficacy.

Cellular Effects

This compound exerts cytotoxic effects on neoplastic cells, providing a great potential for treating cancer cells being highly resistant to cytostatic drugs . It also has been found to regulate oxidative stress, maintain metal homeostasis, and modulate extracellular signal-regulated kinase (ERK) activation . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide . This conversion is a key part of its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound accumulation closely correlated with the expression of the selenocysteine Se-methyltransferase gene and the total Se status in tissues . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be influenced by various factors.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can enhance egg production, egg weight, and feed conversion rate in broilers, as well as improve the growth rate and feed conversion rate in pigs

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that this compound might exert its therapeutic effect by protecting mitochondria . The significance of methylmethionine as a methyl donor for this compound production in B. subtilis is reported, and enhanced precursor supply facilitates this compound synthesis .

Transport and Distribution

It is known that Se absorption occurs in the duodenum, cecum, and colon

Subcellular Localization

It is known that the subcellular localization of the selenocysteine Se-methyltransferase, a key enzyme responsible for this compound formation, was predicted by TargetP

Biologische Aktivität

Se-methylselenocysteine (MSC) is a naturally occurring organoselenium compound that has garnered significant attention for its potential biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of MSC, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is primarily found in plants such as garlic and broccoli. It is synthesized through the methylation of selenocysteine and has been identified as a potent chemopreventive agent. Its mechanisms of action include modulation of oxidative stress, inhibition of tumor growth, and enhancement of the efficacy of certain chemotherapeutic agents.

- Antioxidant Properties : MSC exhibits antioxidant properties by modulating reactive oxygen species (ROS) levels. It has been shown to inhibit the ROS/NF-κB signaling pathway, which is crucial for tumor progression in non-small cell lung cancer (NSCLC) models .

- Hypoxia-Induced Sensitization : Research indicates that MSC sensitizes hypoxic tumor cells to chemotherapy agents such as irinotecan. This is achieved through the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), leading to enhanced cytotoxicity against resistant tumor cells .

- Selective Protection Against Toxicity : MSC provides selective protection against organ-specific toxicities induced by chemotherapeutic agents like cyclophosphamide and cisplatin. This protective effect correlates with improved therapeutic indices in animal models .

Case Study 1: Anticancer Efficacy in Rat Models

In a study examining the effects of MSC on mammary cancer prevention, MSC was found to be twice as effective as Se-methionine in reducing tumor incidence in rat models. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis in cancer cells .

Case Study 2: Combination Therapy with Irinotecan

A pivotal study demonstrated that MSC enhances the therapeutic efficacy of irinotecan against human tumor xenografts. The combination treatment led to significant increases in long-term survival rates for mice bearing head and neck squamous cell carcinoma xenografts .

Data Tables

Analyse Chemischer Reaktionen

Reactions and Metabolism

-

Metabolism in Selenium Accumulators: In selenium hyperaccumulators, selenocysteine is metabolized into nonproteinogenic selenoamino acids like SeMSC and γ-glutamyl SeMSC .

-

Incorporation into Proteins: Selenocysteine and selenomethionine can be non-specifically incorporated into proteins in place of cysteine and methionine, contributing to selenium toxicity in organisms that do not accumulate selenium .

-

Volatile Selenium Compounds: Methylation of selenocysteine or selenomethionine can produce volatile selenium compounds .

Role in Cancer Cells

-

Anticarcinogenic Effects: Selenium and its compounds, including Se-methylselenocysteine, have potential anticarcinogenic properties . Se supplementation can influence the expression of genes related to cancer signaling pathways .

-

Chemo-Sensitivity: this compound can induce chemo-sensitivity in cancer cells. For instance, selenium nanoparticles combined with fluorouracil nanoparticles have shown increased effectiveness in inducing cell death in breast and colon cancer cell lines .

-

Protection Against Toxicity: this compound has demonstrated protective effects against organ-specific toxicity induced by chemotherapy drugs like cyclophosphamide and cisplatin, while also enhancing antitumor activity .

Impact on Cognitive Function

-

Alzheimer's Disease: this compound has been found to improve cognitive deficits in Alzheimer's disease models. It can reverse the expression of proteins associated with energy metabolism disorders, synaptic dysfunction, and oxidative stress, suggesting a mechanism for its intervention in Alzheimer's disease .

Effects on Colon Cancer Cells

Eigenschaften

CAS-Nummer |

26046-90-2 |

|---|---|

Molekularformel |

C4H9NO2Se |

Molekulargewicht |

182.09 g/mol |

IUPAC-Name |

(2R)-2-azaniumyl-3-methylselanylpropanoate |

InChI |

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI-Schlüssel |

XDSSPSLGNGIIHP-VKHMYHEASA-N |

SMILES |

C[Se]CC(C(=O)O)N |

Isomerische SMILES |

C[Se]C[C@@H](C(=O)[O-])[NH3+] |

Kanonische SMILES |

C[Se]CC(C(=O)[O-])[NH3+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

26046-90-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L-methyl-selenocysteine methyl selenocysteine methylselenocysteine Se-methyl-selenocysteine Se-methylselenocysteine selenohomocysteine selenomethylselenocysteine selenomethylselenocysteine, (D,L)-isomer selenomethylselenocysteine, (L)-isomer selenomethylselenocysteine, (L)-isomer, 75Se-labeled SeMCys |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Se-methylselenocysteine exert its anticancer effects?

A1: SeMSC itself may not be the primary active agent. Research suggests that its metabolism, likely via the enzyme β-lyase, to yield methylselenol (CH3SeH) is crucial for its anticancer activity. [, , , ] Methylselenol is proposed to induce oxidative stress and apoptosis in cancer cells. [, , ]

Q2: Are normal cells affected by this compound in the same way as cancer cells?

A2: Studies suggest that SeMSC demonstrates some selectivity towards cancer cells. [] While the exact mechanism remains unclear, research indicates that SeMSC might target specific pathways or vulnerabilities in cancer cells, leading to preferential apoptosis in these cells. [, , ]

Q3: Does this compound affect cell cycle progression?

A3: Yes, research shows that SeMSC can induce cell cycle arrest, particularly in the S phase, leading to the inhibition of cancer cell proliferation. [, , ] This effect has been observed in various cancer cell lines, including liver, breast, and leukemia cells. [, , ]

Q4: Can this compound modulate gene expression?

A4: Yes, studies using cDNA microarray analysis revealed that SeMSC treatment could alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and oxidative stress response. [] This suggests a multifaceted mechanism of action for SeMSC in exerting its biological effects.

Q5: Does this compound have any impact on mitochondrial function?

A5: Recent research suggests that SeMSC can improve mitochondrial function in models of Alzheimer's disease. [] This improvement is linked to enhanced mitochondrial energy metabolism, biogenesis, and regulation of mitochondrial dynamics. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H9NO2Se, and its molecular weight is 182.11 g/mol.

Q7: How is this compound typically characterized?

A7: Several analytical techniques are employed for the characterization and quantification of SeMSC, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). [, , , ] This method allows for the separation and sensitive detection of SeMSC in various matrices.

Q8: Is this compound stable under different storage conditions?

A8: The stability of SeMSC is an important consideration for its potential applications. While specific studies on the stability of SeMSC under various conditions are limited, encapsulation techniques using inclusion compounds have been explored to improve its stability and mask its taste in food applications. []

Q9: How does the chemical structure of this compound relate to its biological activity?

A9: The presence of the selenium atom and the methyl group in its structure are crucial for the biological activity of SeMSC. [, ] Studies comparing SeMSC with its sulfur analog, S-methylcysteine, have shown that the selenium compound exhibits significantly higher anticancer activity. [] This highlights the importance of the unique properties of selenium in the biological context.

Q10: How is this compound metabolized in the body?

A10: As mentioned earlier, β-lyase plays a critical role in metabolizing SeMSC to methylselenol. [, , , ] This volatile selenium metabolite is thought to be responsible for many of the biological effects attributed to SeMSC. Other metabolic pathways might also be involved, leading to the formation of various selenium metabolites. []

Q11: How is this compound absorbed and distributed in the body?

A11: Studies in rats have shown that SeMSC is well-absorbed after oral administration. [] The distribution profile of selenium in various tissues after chronic feeding with SeMSC was found to be comparable to that of its metabolite, methylselenocysteine (MSC). [] This suggests that SeMSC is efficiently converted to MSC in vivo.

Q12: How is this compound excreted?

A12: Urinary excretion is a major route for eliminating excess selenium after SeMSC administration. [] This indicates that SeMSC and its metabolites are readily cleared from the body, potentially minimizing the risk of selenium toxicity.

Q13: What is known about the safety and toxicity of this compound?

A13: While SeMSC is generally considered safe at recommended doses, exceeding these levels could lead to selenium toxicity. [] More research is needed to establish the long-term safety profile of SeMSC in humans.

Q14: What are the future directions for research on this compound?

A14: Further research is crucial to fully elucidate the molecular mechanisms underlying the anticancer and other biological activities of SeMSC. [, , ] Developing targeted drug delivery systems and identifying specific biomarkers for monitoring its efficacy and safety are also important areas for future investigation. [, ] Collaboration between scientists from different disciplines, including chemistry, biology, and medicine, is essential to fully unlock the therapeutic potential of SeMSC. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.